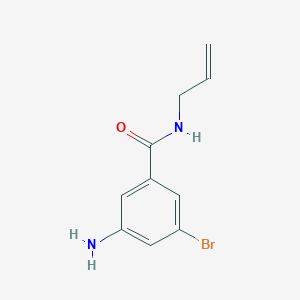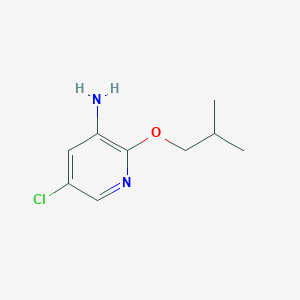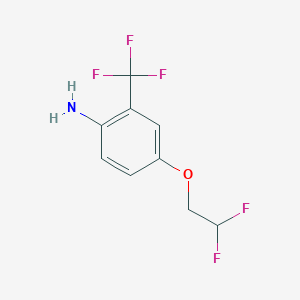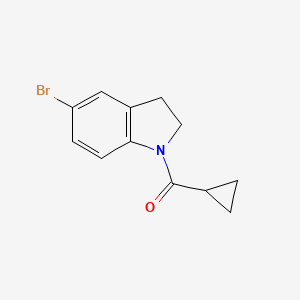
5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole
Vue d'ensemble
Description
5-Bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropanecarbonyl group at the 1st position, and a dihydroindole structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5th position.
Cyclopropanecarbonylation: The brominated intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dihydroindole ring can undergo oxidation to form indole derivatives or reduction to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indole derivatives can be formed.
Oxidation Products: Indole derivatives with different oxidation states.
Reduction Products: Tetrahydroindole derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Indole derivatives are often used as ligands in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropanecarbonyl group can enhance binding affinity and specificity to these targets, while the bromine atom can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
5-Bromoindole: Lacks the cyclopropanecarbonyl group, making it less complex.
1-Cyclopropanecarbonylindole: Lacks the bromine atom, affecting its reactivity.
2,3-Dihydro-1H-indole: The parent compound without any substitutions.
Uniqueness:
Structural Complexity: The presence of both the bromine atom and the cyclopropanecarbonyl group makes it a unique and versatile compound.
Reactivity: The combination of these functional groups allows for a wide range of chemical reactions and applications.
Propriétés
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAWFINKUOQEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)
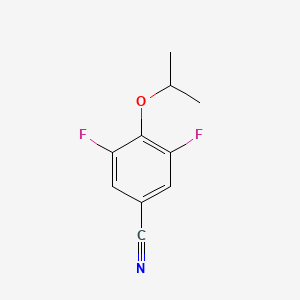
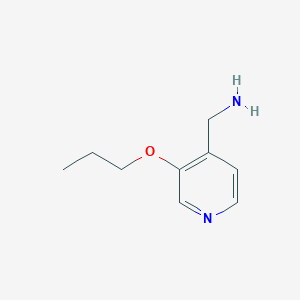
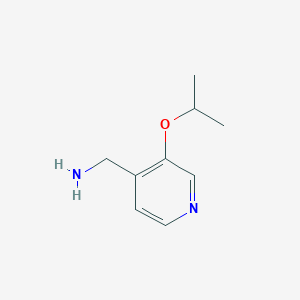
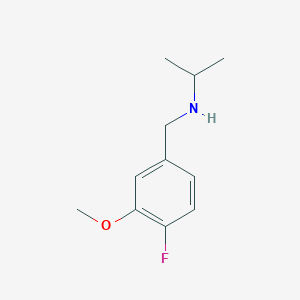

![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)
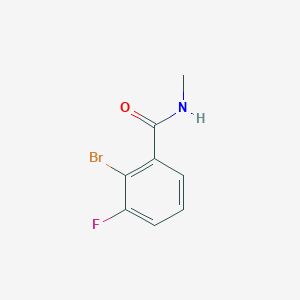
![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)

